![molecular formula C20H26ClN3O B2829850 N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1280997-56-9](/img/structure/B2829850.png)
N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound featuring a pyrrolidine ring, a piperidine ring, and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, pyrrolidine, and piperidine derivatives.
Step 1 Formation of Pyrrolidine Derivative: The 4-chlorobenzaldehyde is reacted with pyrrolidine in the presence of a reducing agent like sodium borohydride to form the 1-(4-chlorophenyl)pyrrolidine.
Step 2 Alkylation: The pyrrolidine derivative is then alkylated with a suitable alkylating agent, such as propargyl bromide, to introduce the prop-2-yn-1-yl group.
Step 3 Formation of Piperidine Carboxamide: The alkylated pyrrolidine is reacted with a piperidine-4-carboxylic acid derivative under amide coupling conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized for each step.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) are used.
Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as NaOH (sodium hydroxide).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted chlorophenyl derivatives.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Receptor Binding Studies: Investigated for its ability to bind to various biological receptors, potentially influencing neurotransmission.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential neurological effects.
Industry
Material Science:
作用机制
The compound exerts its effects primarily through interaction with biological receptors. The chlorophenyl group and the pyrrolidine ring are crucial for binding to receptor sites, influencing signal transduction pathways. The exact molecular targets and pathways can vary, but they often involve modulation of neurotransmitter systems.
相似化合物的比较
Similar Compounds
- N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- N-{[1-(4-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Uniqueness
- Chlorophenyl Group : The presence of the chlorophenyl group can significantly influence the compound’s binding affinity and selectivity for certain receptors compared to its fluorinated or brominated analogs.
- Pyrrolidine and Piperidine Rings : The combination of these two rings provides a unique three-dimensional structure that can enhance receptor binding and biological activity.
This detailed overview provides a comprehensive understanding of N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, covering its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O/c1-2-10-23-11-8-17(9-12-23)20(25)22-14-16-7-13-24(15-16)19-5-3-18(21)4-6-19/h1,3-6,16-17H,7-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASJMYKBNWMKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCC2CCN(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
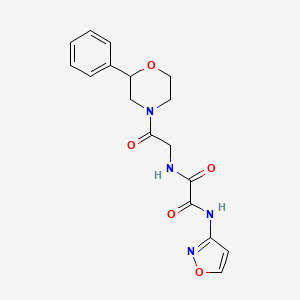
![4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine](/img/structure/B2829769.png)
![3-(3-Fluorophenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2829770.png)
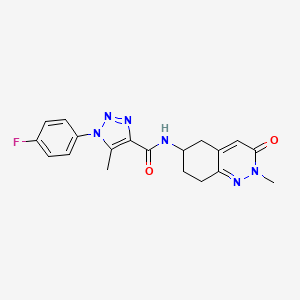
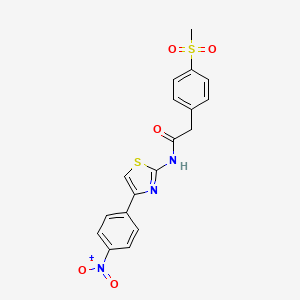
![(Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829775.png)
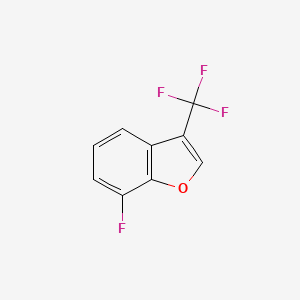
![N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2829778.png)
![2-({[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL](/img/structure/B2829781.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2829785.png)
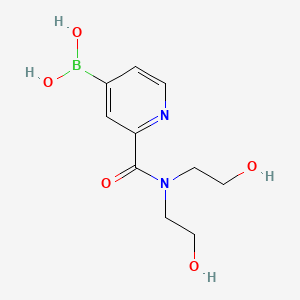

![2-{[(tert-butoxy)carbonyl]amino}-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2829790.png)
